Cas no 2680813-68-5 (4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid)

4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-6199868
- 2680813-68-5
- 4-(trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid
- 4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid
-
- インチ: 1S/C8H10F3NO3S/c9-8(10,11)7(15)12-1-2-16-4-5(3-12)6(13)14/h5H,1-4H2,(H,13,14)
- InChIKey: IPLCZYZHBOJBKT-UHFFFAOYSA-N
- ほほえんだ: S1CCN(C(C(F)(F)F)=O)CC(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 257.03334884g/mol
- どういたいしつりょう: 257.03334884g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6199868-2.5g |
4-(trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid |
2680813-68-5 | 95.0% | 2.5g |
$3080.0 | 2025-03-15 | |
Enamine | EN300-6199868-0.05g |
4-(trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid |
2680813-68-5 | 95.0% | 0.05g |
$1320.0 | 2025-03-15 | |
Enamine | EN300-6199868-0.1g |
4-(trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid |
2680813-68-5 | 95.0% | 0.1g |
$1384.0 | 2025-03-15 | |
Enamine | EN300-6199868-0.25g |
4-(trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid |
2680813-68-5 | 95.0% | 0.25g |
$1447.0 | 2025-03-15 | |
Enamine | EN300-6199868-0.5g |
4-(trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid |
2680813-68-5 | 95.0% | 0.5g |
$1509.0 | 2025-03-15 | |
Enamine | EN300-6199868-1.0g |
4-(trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid |
2680813-68-5 | 95.0% | 1.0g |
$1572.0 | 2025-03-15 | |
Enamine | EN300-6199868-10.0g |
4-(trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid |
2680813-68-5 | 95.0% | 10.0g |
$6758.0 | 2025-03-15 | |
Enamine | EN300-6199868-5.0g |
4-(trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid |
2680813-68-5 | 95.0% | 5.0g |
$4557.0 | 2025-03-15 |
4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acidに関する追加情報
4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic Acid: A Versatile Building Block in Modern Drug Discovery
In the rapidly evolving field of pharmaceutical chemistry, 4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid (CAS No. 2680813-68-5) has emerged as a crucial intermediate for drug development. This thiazepane derivative combines unique structural features that make it particularly valuable in the design of novel therapeutic agents. The compound's molecular framework incorporates both a trifluoroacetyl group and a carboxylic acid functionality, offering multiple sites for chemical modification and interaction with biological targets.
The growing interest in heterocyclic compounds like 4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid reflects current trends in medicinal chemistry, where researchers seek molecules that can address complex diseases through multi-target approaches. Recent studies highlight the importance of sulfur-containing heterocycles in developing drugs with improved pharmacokinetic properties, making this compound particularly relevant to contemporary drug discovery efforts.
From a synthetic chemistry perspective, 4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid serves as an excellent scaffold for creating diverse molecular architectures. The presence of both electron-withdrawing (trifluoroacetyl) and electron-donating (thiazepane ring) groups within the same molecule creates interesting electronic properties that can be exploited in drug design. This balance makes the compound particularly useful in developing central nervous system (CNS) drugs, where optimal lipophilicity is crucial for blood-brain barrier penetration.
The pharmaceutical applications of 4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid extend to several therapeutic areas currently receiving significant research attention. These include neurodegenerative disorders, where modulation of neurotransmitter systems is sought, and metabolic diseases, where the compound's structural features may influence enzyme inhibition. The trifluoromethyl group in particular has become a hotspot in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity.
Recent advances in synthetic methodology have improved access to 4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid, addressing one of the key challenges in working with complex seven-membered heterocycles. Modern catalytic systems and flow chemistry approaches have enabled more efficient production of this valuable building block, supporting its growing use in pharmaceutical research and development.
The compound's unique combination of a thiazepane core with trifluoroacetyl and carboxylic acid functionalities makes it particularly valuable for fragment-based drug discovery. This approach, which has gained prominence in recent years, relies on identifying small molecular fragments that can be optimized into drug candidates. The structural complexity and functional group diversity of 4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid make it an ideal starting point for such strategies.
In the context of green chemistry initiatives, researchers have developed more sustainable routes to 4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid, reducing the environmental impact of its synthesis. These advancements align with the pharmaceutical industry's growing emphasis on sustainable practices while maintaining access to high-quality building blocks for drug development.
The physicochemical properties of 4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid contribute significantly to its utility in drug design. The compound exhibits balanced solubility characteristics, with the carboxylic acid group providing aqueous solubility and the trifluoroacetyl moiety contributing to membrane permeability. This balance is particularly valuable in addressing the common challenge of achieving both good bioavailability and target engagement in drug candidates.
As the pharmaceutical industry continues to explore new chemical space for drug discovery, compounds like 4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid are becoming increasingly important. Their ability to serve as versatile intermediates that can be readily modified to explore structure-activity relationships makes them invaluable tools in the medicinal chemist's toolkit. The growing body of literature referencing this compound underscores its significance in contemporary drug discovery efforts.
Looking forward, 4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid is poised to play an even greater role in pharmaceutical research. Its unique structural features address several current challenges in drug development, including the need for compounds that can modulate difficult targets and exhibit favorable drug-like properties. As synthetic methods continue to improve and our understanding of structure-activity relationships deepens, this compound will likely find application in an expanding range of therapeutic areas.
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